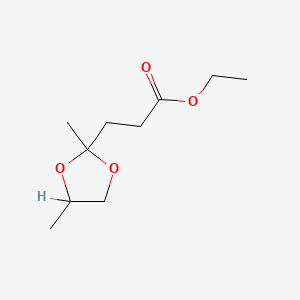

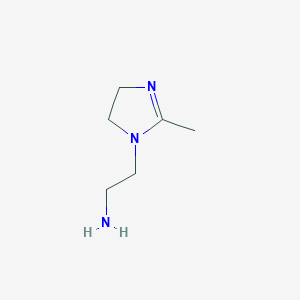

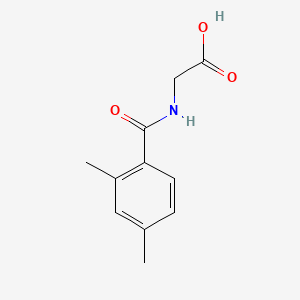

2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine

Vue d'ensemble

Description

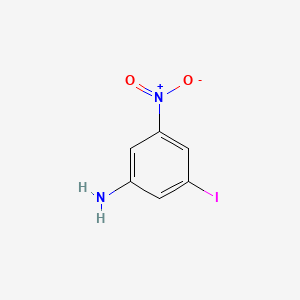

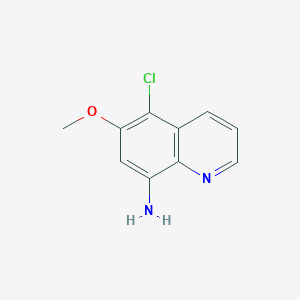

“2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Applications De Recherche Scientifique

Antibacterial Applications

Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antibacterial properties . They are often explored for their efficacy against various bacterial strains, including resistant ones. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition .

Antimycobacterial Activity

In the fight against tuberculosis, compounds with antimycobacterial activity are of high interest2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has potential applications in this field, where it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes or pathways essential for the bacterium’s survival .

Anti-inflammatory Uses

The compound’s role in anti-inflammatory therapy is another promising area. It could be used to develop new medications that reduce inflammation by modulating the body’s immune response, potentially benefiting conditions like arthritis or asthma .

Antitumor Potential

Imidazole derivatives are known to possess antitumor properties, and our compound could be used in the synthesis of new chemotherapeutic agents. These agents might work by interfering with DNA replication or inhibiting enzymes that are crucial for cancer cell proliferation .

Antidiabetic Applications

There is ongoing research into the use of imidazole derivatives for antidiabetic drugs. These compounds can act on various targets, such as enzymes involved in glucose metabolism, to help control blood sugar levels in diabetic patients .

Antiallergic and Antipyretic Effects

The compound could contribute to the development of antiallergic medications by blocking histamine receptors or inhibiting the release of histamine from mast cells. Additionally, its antipyretic (fever-reducing) capabilities could be harnessed in symptomatic treatment of fevers .

Antiviral Research

Given the ongoing need for effective antiviral drugs, imidazole derivatives like 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine are being studied for their potential to inhibit viral replication or to interfere with virus-cell binding .

Antioxidant Properties

Lastly, the compound’s antioxidant properties are noteworthy. It could be used in the prevention of oxidative stress-related diseases by scavenging free radicals or enhancing the body’s endogenous antioxidant defense systems .

Propriétés

IUPAC Name |

2-(2-methyl-4,5-dihydroimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-6-8-3-5-9(6)4-2-7/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIHUNGBYXWBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289186 | |

| Record name | 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine | |

CAS RN |

6528-88-7 | |

| Record name | NSC59725 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanesulfonic acid, 2-[[(4-amino-2,5-dichlorophenyl)sulfonyl]amino]-](/img/structure/B1618431.png)